molecular formula C8H8ClNO4S B3289075 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride CAS No. 854860-48-3

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3289075
CAS No.: 854860-48-3
M. Wt: 249.67 g/mol
InChI Key: MMIUAUMVOALSTJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClNO4S. It is characterized by a benzene ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2,5-dimethylbenzenesulfonyl chloride using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the nitration of the corresponding benzene derivative. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The sulfonyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl).

  • Substitution: Ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Sulfonamide derivatives.

Scientific Research Applications

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various nucleophiles, leading to the formation of sulfonamide derivatives. The nitro group can undergo reduction or oxidation reactions, which are crucial in synthetic pathways.

Molecular Targets and Pathways:

  • Sulfonyl Chloride Group: Reacts with nucleophiles to form sulfonamides.

  • Nitro Group: Undergoes reduction to form amines or oxidation to form nitroso compounds.

Comparison with Similar Compounds

2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride is similar to other nitrobenzene derivatives and sulfonyl chlorides, but it is unique due to its specific substitution pattern. Some similar compounds include:

  • 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride

  • 2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride

  • 3,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride

These compounds differ in the position of the methyl and nitro groups on the benzene ring, which affects their reactivity and applications.

Properties

IUPAC Name

2,5-dimethyl-4-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-4-8(15(9,13)14)6(2)3-7(5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUAUMVOALSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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